Fmoc-L-2-Furylalanine

Descripción general

Descripción

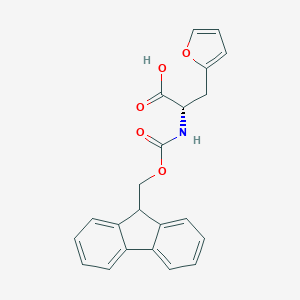

Fmoc-L-2-Furylalanine, also known as (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid, is an alanine derivative. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of L-2-Furylalanine. The Fmoc group is commonly used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-2-Furylalanine typically involves the following steps:

Starting Materials: The synthesis begins with 2-Furanpropanoic acid, α-amino-, methyl ester, (αS)- and 9-Fluorenylmethyl chloroformate.

Reaction Conditions: The reaction is carried out under basic conditions, typically using a base such as sodium bicarbonate in an organic solvent like dioxane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Peptide Incorporation and Cyclization

Fmoc-L-2-Furylalanine is used in solid-phase peptide synthesis (SPPS) for site-specific modifications. Its furyl group participates in oxidative cyclization reactions:

-

Oxidation : Treatment with N-bromosuccinimide (NBS) converts the furan to a reactive keto-enal intermediate .

-

Cyclization : Nucleophilic residues (e.g., Lys, Ser) attack the oxidized furan, forming pyrrole-linked macrocycles .

Example Reaction Pathway :

-

Oxidation :

-

Nucleophilic Attack :

Table 2 : Cyclization Efficiency in Model Peptides

| Peptide Sequence | Cyclization Yield | Observed Mass (MALDI-TOF) |

|---|---|---|

| Ac-Phe-Fua-Lys-NH2 | 65% | 558.3 ([M+H]⁺) |

| Ac-Phe-Fua-Ser-NH2 | 45% | 531.2 ([M+H]⁺) |

Crosslinking in Nucleic Acid Interactions

The furan moiety enables reversible interstrand crosslinks (ICLs) with DNA/RNA via Diels-Alder reactions:

-

Crosslinking : Activated furan reacts with nucleobases (e.g., adenine, guanine) under mild oxidative conditions .

-

Reversibility : ICLs dissociate at 90°C in PBS (pH 7.4), enabling applications in dynamic probe systems .

Table 3 : Crosslinking Reactivity with DNA/RNA

| Target Nucleobase | Crosslink Yield | Reversal Conditions |

|---|---|---|

| Adenine | 78% | 90°C, 1 hour |

| Guanine | 82% | 90°C, 1 hour |

Side Reactions and Stability

-

Aspartimide Formation : Prolonged exposure to basic conditions (e.g., piperidine) during Fmoc deprotection can lead to aspartimide byproducts if aspartic acid is adjacent in the peptide sequence .

-

Acid Sensitivity : The furyl group is stable under acidic cleavage conditions (e.g., 95% TFA), making it compatible with standard SPPS protocols .

Aplicaciones Científicas De Investigación

Fmoc-L-2-Furylalanine is a specialized amino acid derivative with significant applications in various fields of scientific research, particularly in peptide synthesis, drug development, and bioconjugation. This article explores its applications in detail, supported by case studies and data tables.

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its unique properties allow for the creation of complex peptide structures with specific functionalities. The Fmoc group is stable under acidic conditions and can be easily removed under basic conditions, facilitating efficient peptide assembly .

Case Study: Peptide Ligands for G Protein-Coupled Receptors

Research has demonstrated the use of this compound in synthesizing peptide ligands targeting G protein-coupled receptors (GPCRs). These ligands are crucial for drug development aimed at modulating cellular signaling pathways .

Drug Development

The compound's unique reactivity and stability make it a candidate for developing new therapeutic agents. It has been investigated for its potential in creating drug delivery systems that enhance the bioavailability of therapeutic peptides .

Case Study: Furan-Based Crosslinking Strategy

A novel crosslinking strategy utilizing this compound has been explored, where the furan moiety undergoes oxidation to form covalent bonds with target proteins. This method aims to improve the efficacy of peptide therapeutics by enhancing their binding affinity while minimizing off-target effects .

Bioconjugation

This compound is employed in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This application is particularly important in diagnostics and therapeutic contexts, where precise targeting is essential .

Organic Chemistry Research

In organic synthesis, this compound serves as a versatile tool for exploring new chemical reactions and pathways. Its ability to participate in various chemical transformations adds significant value to synthetic chemistry .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for SPPS; enables complex peptide structures |

| Drug Development | Potential use in drug delivery systems; enhances bioavailability |

| Bioconjugation | Attaches biomolecules for diagnostics and therapeutics |

| Organic Chemistry | Versatile tool for exploring new chemical reactions |

Mecanismo De Acción

The mechanism of action of Fmoc-L-2-Furylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The Fmoc group can be easily removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparación Con Compuestos Similares

Fmoc-L-Phenylalanine: Similar structure but with a phenyl group instead of a furan ring.

Fmoc-L-Tyrosine: Similar structure but with a phenol group instead of a furan ring.

Fmoc-L-Tryptophan: Similar structure but with an indole group instead of a furan ring.

Uniqueness: Fmoc-L-2-Furylalanine is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. The furan ring can participate in unique chemical reactions, such as Diels-Alder reactions, which are not possible with other aromatic amino acids .

Actividad Biológica

Fmoc-L-2-Furylalanine is an alanine derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis and biological research. This compound exhibits notable biological activities, particularly in the context of protein interactions, enzyme activity, and potential therapeutic applications.

This compound is synthesized using solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protective mechanism for the amino group. This protection allows for selective reactions at other functional groups without interference from the amine. Upon deprotection, the Fmoc group can be removed under basic conditions, facilitating further chemical modifications or coupling with other amino acids .

1. Protein-Protein Interactions

This compound is employed in studies of protein-protein interactions. Its unique furan ring structure can participate in specific interactions that are not possible with standard amino acids, making it a valuable tool in designing peptide-based probes for biological assays .

2. Enzyme-Substrate Interactions

Research has demonstrated that peptides containing this compound can be used to investigate enzyme-substrate interactions. The furan moiety can be oxidized to form reactive intermediates that facilitate cyclization reactions, providing insights into enzymatic mechanisms and substrate specificity .

3. Therapeutic Potential

The compound has been explored for its potential in drug delivery systems and as a therapeutic agent. Its ability to influence hormonal secretion and metabolic pathways suggests applications in enhancing physical performance and recovery from exercise-induced muscle damage .

Study 1: Peptide Cyclization via Furan Oxidation

In a study utilizing flexible in vitro translation (FIT), this compound was incorporated into peptides to explore cyclization methods. The research revealed that upon oxidation of the furan ring, nucleophilic residues (like lysine) could attack the oxidized furylalanine, leading to cyclic peptides with enhanced stability and bioactivity .

| Peptide Composition | Cyclization Result | Methodology |

|---|---|---|

| Lys-Fmoc-L-2-Furylalanine | Pyrrole-containing cyclic peptide | One-pot oxidation/reduction reaction |

Study 2: Stability of Furan-containing Peptides

Another investigation focused on the stability of peptides containing this compound during synthesis and cleavage processes. It was found that under certain conditions, the furan group could degrade, leading to by-products that could complicate purification processes. Adjustments in cleavage cocktails were suggested to minimize these side reactions .

The biological activity of this compound can be attributed to its structural characteristics:

- Oxidation Potential : The furan ring can undergo oxidation to form reactive species that participate in various biochemical pathways.

- Hormonal Influence : Amino acids like this compound are known to modulate the secretion of anabolic hormones, impacting muscle growth and recovery dynamics during physical exertion .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Unique Properties |

|---|---|---|

| Fmoc-L-Phenylalanine | Phenyl group | Standard aromatic properties |

| Fmoc-L-Tyrosine | Hydroxyl group | Exhibits additional reactivity |

| This compound | Furan ring | Unique reactivity; participates in cyclization reactions |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXDCHXGNUFBRC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370317 | |

| Record name | Fmoc-L-2-Furylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159611-02-6 | |

| Record name | Fmoc-L-2-Furylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-2-furylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.